molecular formula C15H21N B6150807 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline CAS No. 374824-24-5

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6150807
CAS RN: 374824-24-5
M. Wt: 215.3
InChI Key:
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Description

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 374824-24-5 . It has a molecular weight of 215.34 . It is an oil at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI Code for 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline is 1S/C15H21N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h6-7,10,12,16H,1-5,8-9,11H2 .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline is an oil at room temperature . It has a molecular weight of 215.34 .

Safety and Hazards

The safety information for 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions for 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and the development of novel analogs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves the reduction of a precursor compound, followed by cyclization to form the final product.", "Starting Materials": [ "Cyclohexanone", "4-phenyl-2-butanone", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 4-phenyl-2-butanone with sodium borohydride in ethanol to form 4-phenylbutanol", "Step 2: Oxidation of 4-phenylbutanol with acetic acid and sodium hydroxide to form 4-phenylbutanal", "Step 3: Condensation of cyclohexanone with 4-phenylbutanal in the presence of hydrochloric acid to form 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline" ] }

CAS RN

374824-24-5

Product Name

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C15H21N

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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